
4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid is a chemical compound with the molecular formula C12H12N2O2 It is a derivative of benzoic acid, featuring a pyrazole ring substituted with dimethyl and propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid typically involves the reaction of 3,5-dimethyl-1-propyl-1H-pyrazole with a benzoic acid derivative. One common method includes:
Starting Materials: 3,5-dimethyl-1-propyl-1H-pyrazole and a benzoic acid derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions in an organic solvent like ethanol or dimethylformamide (DMF).
Purification: The product is purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Lacks the propyl group, which may affect its reactivity and biological activity.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)phenylacetic acid: Contains an acetic acid group instead of a benzoic acid group, leading to different chemical properties.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzenesulfonic acid: Features a sulfonic acid group, which significantly alters its solubility and reactivity.
Uniqueness
4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid is unique due to the presence of the propyl group on the pyrazole ring, which can influence its chemical reactivity and biological interactions
Propiedades
Fórmula molecular |
C15H18N2O2 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
4-(3,5-dimethyl-1-propylpyrazol-4-yl)benzoic acid |
InChI |
InChI=1S/C15H18N2O2/c1-4-9-17-11(3)14(10(2)16-17)12-5-7-13(8-6-12)15(18)19/h5-8H,4,9H2,1-3H3,(H,18,19) |
Clave InChI |
OOBOFXUDNFSMPI-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=C(C(=N1)C)C2=CC=C(C=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


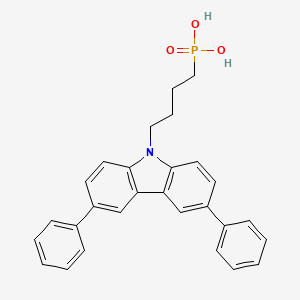
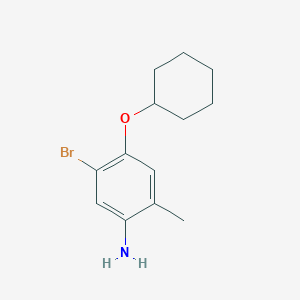
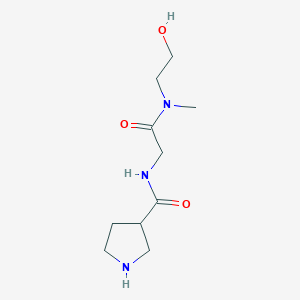
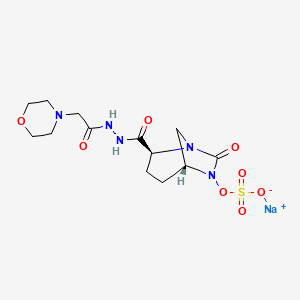

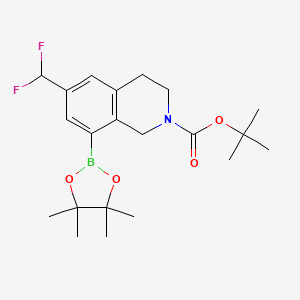
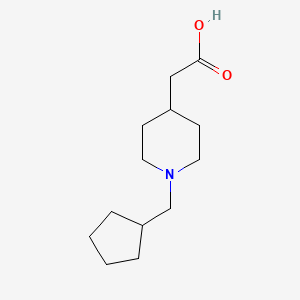
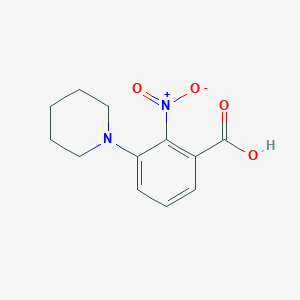
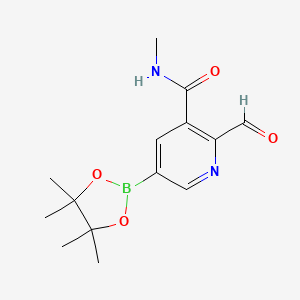

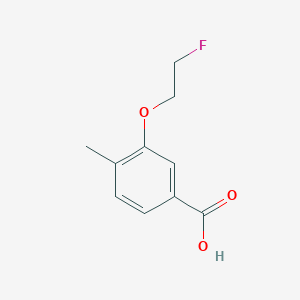
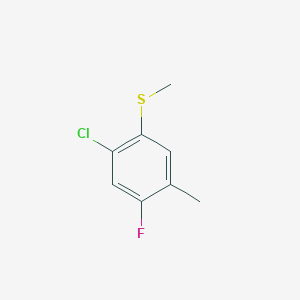
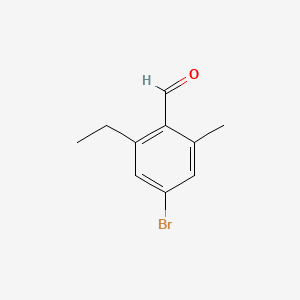
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B14766154.png)
